N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c21-13-5-4-6-14(11-13)22-17(25)12-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOCOZLZGOKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity based on available research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 456 g/mol. It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as the chlorophenyl and acetamide moieties enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. The synthetic pathway often includes:
- Formation of the thienopyrimidine core : This involves cyclization reactions that introduce sulfur and nitrogen atoms into the bicyclic structure.
- Substitution reactions : The introduction of the chlorophenyl and acetamide groups occurs through electrophilic substitution or nucleophilic addition methods.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.
Biological Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit various biological activities including:
- Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
- Enzyme Inhibition : N-(3-chlorophenyl)-2-{...}acetamide has been investigated for its inhibitory effects on specific enzymes such as Pim-1 kinase, which plays a role in cell survival and proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the thienopyrimidine core can significantly enhance enzyme inhibition.
Case Studies
- Pim-1 Inhibition : A study focused on pyridothienopyrimidinone derivatives demonstrated that certain structural modifications led to improved Pim-1 inhibitory activity with IC50 values as low as 1.18 μM . This suggests that N-(3-chlorophenyl)-2-{...}acetamide could be a lead compound for developing Pim inhibitors.
- Cytotoxicity Testing : In vitro tests revealed that derivatives of this compound exhibited cytotoxic effects on multiple cancer cell lines, with some compounds showing enhanced activity correlating with specific structural features .
Comparative Analysis
The following table summarizes the biological activities of selected thienopyrimidine derivatives compared to N-(3-chlorophenyl)-2-{...}acetamide:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(3-chlorophenyl)-2-{...}acetamide | Structure | 1.18 | Pim-1 inhibitor |
| Compound A | Structure | 4.62 | Anticancer |
| Compound B | Structure | 8.83 | Cytotoxic |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The meta-chlorophenyl group in the target compound contrasts with para-chlorophenyl in . Trifluoromethyl () introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to chloro substituents .
Core Heterocycle Variations: The thieno[3,2-d]pyrimidinone core in the target compound differs from diaminopyrimidine () and benzothieno-triazolopyrimidine (). These variations impact hydrogen-bonding capabilities and π-stacking interactions .
Synthetic Yields: Analogous compounds (e.g., ) are synthesized in yields of 80–85% via reflux with sodium acetate in ethanol, suggesting efficient protocols for sulfanyl acetamide derivatives .
Physicochemical Properties:
- Melting Points : Higher halogenation (e.g., 2,3-dichlorophenyl in ) correlates with elevated melting points (~230°C), suggesting improved crystalline stability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(3-chlorophenyl)-2-({4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodology : The compound is synthesized via multi-step reactions involving:
Cyclocondensation of thiophene derivatives with urea or thiourea to form the thieno[3,2-d]pyrimidin-4-one core.
Thioacetylation using 2-mercaptoacetic acid derivatives to introduce the sulfanyl-acetamide moiety.
Substitution at the 3-position of the pyrimidine ring with a phenyl group and coupling with 3-chloroaniline.
- Optimization : Reaction conditions (e.g., anhydrous DMF at 80–100°C) and catalysts (e.g., K₂CO₃ for SNAr reactions) are critical for yield and purity .
- Characterization : Use TLC for reaction monitoring and NMR (¹H/¹³C) to confirm regiochemistry and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming the conformation of the thieno-pyrimidine core and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign signals for the thieno-pyrimidine protons (δ 6.0–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 457.05 [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorescence-based assays .
- ADME profiling : Assess solubility (logP via HPLC) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Key findings : X-ray structures (e.g., P2₁/c space group, monoclinic system) confirm the dominance of the 4-oxo tautomer over 4-hydroxy forms due to intramolecular H-bonding between the pyrimidine N–H and carbonyl oxygen .
- Contradictions : Discrepancies in dihedral angles between phenyl and thieno-pyrimidine rings (42–67°) across analogs suggest conformational flexibility influenced by substituents .
Q. What strategies address low yield in the final coupling step of the synthesis?
- Problem : The sulfanyl-acetamide coupling often suffers from steric hindrance or competing side reactions.
- Solutions :
- Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 30 min at 120°C vs. 12 hr conventional heating) .
- Introduce protecting groups (e.g., Boc on the aniline nitrogen) to prevent undesired nucleophilic attacks .
Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?
- Approach :
Synthesize analogs with variations in:
- Phenyl substituents : Compare 3-Cl vs. 4-CH₃ (e.g., reduced activity in 4-CH₃ analogs due to decreased lipophilicity) .
- Sulfanyl linkers : Replace –S– with –O– or –NH– to assess hydrogen-bonding impact .
Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR (PDB ID: 1M17) .
- Data interpretation : Correlate IC₅₀ values with computed descriptors (e.g., polar surface area, logD) .
Q. What experimental and computational methods resolve contradictions in reported biological activity data?
- Case study : Discrepancies in anti-inflammatory activity (COX-2 IC₅₀: 2–10 µM across studies) may arise from assay conditions (e.g., enzyme source, substrate concentration).
- Resolution :
- Standardize assays using recombinant human COX-2 and arachidonic acid as substrate .
- Validate via molecular dynamics simulations to assess binding stability over 100 ns trajectories .
Methodological Guidance
Q. How to optimize crystallization for X-ray studies of this hygroscopic compound?
- Technique : Use slow evaporation in mixed solvents (e.g., DCM:MeOH, 4:1) at 4°C to grow single crystals .
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets, particularly for weakly diffracting crystals .
Q. What statistical tools are recommended for analyzing dose-response data in bioassays?
- Software : GraphPad Prism for nonlinear regression (log[inhibitor] vs. response, variable slope).
- Validation : Report 95% confidence intervals for IC₅₀ values and use ANOVA for cross-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
